REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:7])[CH:4](Br)[CH3:5].[F:8][C:9]1[C:10]2[NH:17][CH:16]=[C:15]([I:18])[C:11]=2[CH:12]=[N:13][CH:14]=1>>[F:8][C:9]1[C:10]2[N:17]([CH:4]([CH3:5])[C:3]([O:2][CH3:1])=[O:7])[CH:16]=[C:15]([I:18])[C:11]=2[CH:12]=[N:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C2=C(C=NC1)C(=CN2)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
WASH
|
Details
|
eluting with 0-5% MeOH in DCM
|
Name
|
|
Type
|
|
Smiles
|
FC=1C2=C(C=NC1)C(=CN2C(C(=O)OC)C)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |